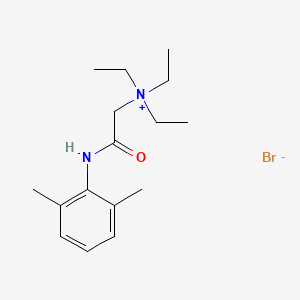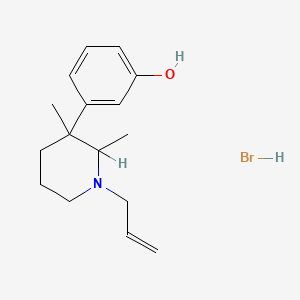
利多卡因N-乙基溴化物
描述
Lidocaine N-ethyl bromide is an analytical standard used for drug analysis . It is a quaternary derivative of lidocaine . It is not membrane permeable and blocks both fast Na+ dependent action potentials and voltage-dependent, non-inactivating Na+ conductance .
Synthesis Analysis
While specific synthesis details for Lidocaine N-ethyl bromide were not found, a study on the synthesis and analgesic properties of Lidocaine derivatives with substituted Aminobenzothiazoles was identified . This study discusses the synthesis of new aminobenzothiazole analogues by changing the amine moiety of Lidocaine .Molecular Structure Analysis
The empirical formula for Lidocaine N-ethyl bromide is C16H27BrN2O . The molecular weight is 343.30 .科学研究应用
Pharmacological Research
Lidocaine N-ethyl bromide is extensively used in pharmacological studies due to its ability to block voltage-activated sodium channels . This property makes it an invaluable tool for understanding the mechanisms of action potential propagation in neurons and the effects of sodium channel blockers.
Neuroscience Studies
In neuroscience, QX-314 bromide is employed to investigate the selective inhibition of pain pathways. It has been used to target the compound into nociceptive sensory neurons through TRPV1 channels, which are critical for the detection of noxious stimuli .
Cancer Research
This compound has been utilized in cancer research, particularly in studying the demethylation effects on breast cancer cells. By using Lidocaine N-ethyl bromide as a standard, researchers can assess the impact of demethylation on cell viability and proliferation in vitro .
Drug Analysis and Forensics
As an analytical standard, QX-314 bromide is used in drug analysis to calibrate instruments and validate methods in forensic toxicology. This ensures accurate identification and quantification of substances in biological samples .
Veterinary Medicine
In veterinary applications, Lidocaine N-ethyl bromide serves as a model compound to study the efficacy and safety of local anesthetics. Its effects on different animal models help in developing better anesthetic protocols for veterinary use .
Development of Anesthetic Agents
Research into new anesthetic agents often involves QX-314 bromide due to its unique properties as a quaternary derivative of lidocaine. It aids in the design of compounds with improved specificity and reduced side effects for clinical use .
作用机制
Target of Action
Lidocaine N-ethyl bromide, also known as QX 314 bromide, primarily targets the sodium ion channels in the neuronal cell membrane . These channels play a crucial role in the generation and conduction of impulses in neurons .
Mode of Action
Lidocaine N-ethyl bromide exerts its anesthetic effect by inhibiting these sodium ion channels . By blocking these channels, it prevents the transient increase in permeability of excitable membranes to sodium ions, which is necessary for the generation and conduction of impulses . QX 314 bromide is a non-membrane-permeable blocker of fast Na±dependent action potentials and voltage-dependent, non-inactivating Na+ conductance .
Biochemical Pathways
The compound’s action on sodium ion channels affects the neuronal signaling pathways . By blocking the sodium ion channels, it inhibits the propagation of action potentials along the neurons . This leads to a decrease in neuronal excitability, thereby producing an anesthetic effect .
Pharmacokinetics
Lidocaine, a related compound, has been found to have significant variability in its pharmacokinetic parameters, with factors such as heart failure status, alpha-1-acid glycoprotein, duration of lidocaine infusion, and body weight identified as covariates . The potential impact of hepatic or renal function biomarkers on these pharmacokinetic parameters calls for further investigation .
Result of Action
The primary result of Lidocaine N-ethyl bromide’s action is the blockade of action potentials in neurons, leading to a decrease in neuronal excitability . This results in an anesthetic effect, preventing the sensation of pain .
Action Environment
The action of Lidocaine N-ethyl bromide can be influenced by various environmental factors. For instance, the compound should be stored under desiccating conditions and at +4°C to maintain its stability . Furthermore, it should be handled with care to avoid ingestion, inhalation, and contact with eyes, skin, or clothing . More research is needed to fully understand how other environmental factors may influence the compound’s action, efficacy, and stability.
安全和危害
未来方向
属性
IUPAC Name |
[2-(2,6-dimethylanilino)-2-oxoethyl]-triethylazanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O.BrH/c1-6-18(7-2,8-3)12-15(19)17-16-13(4)10-9-11-14(16)5;/h9-11H,6-8,12H2,1-5H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLHMKHREUTXMCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CC(=O)NC1=C(C=CC=C1C)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001018052 | |
| Record name | Ethanaminium, 2-[(2,6-dimethylphenyl)amino]-N,N,N-triethyl-2-oxo-, bromide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001018052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>51.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID46500460 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Lidocaine N-ethyl bromide | |
CAS RN |
24003-58-5, 21306-56-9 | |
| Record name | QX-314 bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024003585 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanaminium, 2-[(2,6-dimethylphenyl)amino]-N,N,N-triethyl-2-oxo-, bromide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001018052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lidocaine N-ethyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | QX-314 BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3OYF1S84EN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![5-(ethoxymethyl)-7-fluoro-N-(2-fluorophenyl)-3-oxo-1,2-dihydropyrido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B1680339.png)
![(2S)-4-amino-2-[[(2S)-2-[[1-[(2,6-dichlorophenyl)methyl]-3-(pyrrolidin-1-ylmethyl)indol-6-yl]carbamoylamino]-3-(3,4-difluorophenyl)propanoyl]amino]-N-(phenylmethyl)butanamide](/img/structure/B1680340.png)
![(2S,4R)-1-acetyl-N-(1-(benzo[d]thiazol-2-yl)-5-guanidino-1-oxopentan-2-yl)-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B1680341.png)

![13-Methoxy-5,6,19-trimethyl-11-oxa-19-azahexacyclo[10.9.1.01,10.02,7.02,18.016,22]docosa-5,12,14,16(22)-tetraen-9-one](/img/structure/B1680343.png)
![(2S)-3-[4-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]phenyl]-N-[2-[[(2R)-2-aminopropanoyl]amino]acetyl]-2-[2-[hydroxy(methyl)amino]propyl-methylamino]propanamide](/img/structure/B1680346.png)


![Tert-butyl 12-ethynyl-8-methyl-9-oxo-2,4,8-triazatricyclo[8.4.0.0^{2,6}]tetradeca-1(14),3,5,10,12-pentaene-5-carboxylate](/img/structure/B1680352.png)
![(1R,4S,6R)-N-[(2R)-1-[4-(tert-butylcarbamoyl)-4-cyclohexylpiperidin-1-yl]-3-(4-fluorophenyl)-1-oxopropan-2-yl]-7-methyl-7-azabicyclo[2.2.2]octane-6-carboxamide](/img/structure/B1680353.png)